molecular formula C15H19N3S B2449917 (4E)-4-[(butylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione CAS No. 313685-89-1

(4E)-4-[(butylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione

Cat. No.: B2449917
CAS No.: 313685-89-1
M. Wt: 273.4
InChI Key: SRGYQPMQKIIESF-SDNWHVSQSA-N
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Description

(4E)-4-[(butylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes a butylamino group, a methylene bridge, and a thione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(butylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione with butylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically isolated through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(butylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(butylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((ethylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione
  • (E)-4-((propylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione

Uniqueness

(4E)-4-[(butylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is unique due to its specific butylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-(butyliminomethyl)-5-methyl-2-phenyl-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-3-4-10-16-11-14-12(2)17-18(15(14)19)13-8-6-5-7-9-13/h5-9,11,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRTUDLOJGKINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(NN(C1=S)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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